molecular formula C21H22ClN3O4S B2784176 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1324172-33-9

4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2784176
CAS No.: 1324172-33-9
M. Wt: 447.93
InChI Key: PXZNVFGRXFPMNO-UHFFFAOYSA-N
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Description

The compound 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a 2,4-dimethoxyphenyl carboxamide group. The benzothiazole moiety, compared to benzimidazolone cores in analogs, may confer distinct electronic and steric properties due to the sulfur atom and oxygen linker, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-27-14-6-7-16(17(12-14)28-2)23-20(26)25-10-8-13(9-11-25)29-21-24-19-15(22)4-3-5-18(19)30-21/h3-7,12-13H,8-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZNVFGRXFPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions The resulting 4-chlorobenzo[d]thiazole is then reacted with piperidine-1-carboxamide in the presence of a suitable base, such as potassium carbonate, to form the desired compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the chlorine atom with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest that it may interact with various biological targets involved in cancer progression.

Case Studies

  • Study on Antitumor Activity :
    A series of derivatives similar to the compound were synthesized and tested against human cancer cell lines (e.g., MCF-7, HCT-116). The results indicated that modifications in the substituents significantly influenced the antiproliferative activity, with some analogs exhibiting IC50 values lower than 1 µM against MCF-7 cells .
  • Cytotoxicity Evaluation :
    Another study evaluated the compound's cytotoxicity using the MTT assay across various cancer cell lines. The findings revealed that compounds with similar structural motifs showed significant cytotoxic effects, suggesting that the benzothiazole moiety plays a critical role in enhancing biological activity .

Pharmacological Potential

The compound's pharmacological profile indicates potential applications beyond oncology:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development in treating infections .
  • Neuroprotective Effects : Some studies indicate that related compounds may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50 (µM) Notes
AntitumorMCF-7< 1Induction of apoptosis via caspase activation
AntitumorHCT-116VariableStructure-dependent activity
AntimicrobialVariousNot specifiedPreliminary findings suggest potential efficacy
NeuroprotectiveAnimal modelsNot specifiedSuggestive evidence from related compounds

Mechanism of Action

The mechanism of action of 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of the target compound with analogs from the evidence:

Compound Name Core Structure Aryl Substituent Molecular Weight (g/mol) Key Features Reference
4-[(4-Chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide Benzothiazole (S-containing) 2,4-Dimethoxyphenyl ~449.9 (calculated*) Ether linkage (O), electron-rich methoxy groups, chlorine at benzothiazole 4-position -
N-(4-Chlorophenyl)-4-(2-oxo-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 6) Benzimidazolone (N,O-containing) 4-Chlorophenyl 354.15 (HRMS) Carbonyl linker, chloro substituent, moderate yield (81%)
4-(5-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide (Compound 14) Benzimidazolone 4-Methylphenyl 404.08 (HRMS) Methyl group enhances lipophilicity, high yield (85%)
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (Compound 53) Benzimidazolone 3,4-Dichlorophenyl 457.11 (HRMS) Bulky dichloro substituents, bromine at benzodiazole 4-position
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole Pyridine-carbonyl-piperazine - Piperazine spacer, pyridine-carbonyl group for enhanced solubility

*Molecular weight calculated based on formula: C₃₁H₂₉ClN₄O₄S (hypothetical, pending experimental confirmation).

Structural and Functional Insights

Core Heterocycle Differences: The benzothiazole core in the target compound replaces the benzimidazolone ring in analogs . The oxygen linker in the target compound (vs. carbonyl in benzimidazolones) increases flexibility, possibly affecting conformational stability .

Substituent Effects :

  • The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to halogenated aryl groups in analogs (e.g., 4-chlorophenyl in Compound 6) .
  • Chlorine at the benzothiazole 4-position (target) vs. benzodiazole 5-position (Compound 14) may alter steric hindrance and electronic distribution at the binding site .

Synthetic Routes :

  • Analogs in the evidence were synthesized via isocyanate coupling (General Procedure A) , suggesting a plausible route for the target compound. However, the benzothiazol-2-yloxy group might require alternative intermediates, such as chlorobenzothiazole derivatives .

Biological Activity

The compound 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide (CAS Number: 1135210-22-8) is a complex organic molecule that has attracted attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound features a piperidine ring, a benzothiazole moiety, and a dimethoxyphenyl group. This unique structure contributes to its diverse biological activities.

ComponentStructure Description
Piperidine Ring A six-membered ring containing one nitrogen atom.
Benzothiazole Moiety A fused ring system consisting of a benzene and thiazole ring.
Dimethoxyphenyl Group A phenyl ring substituted with two methoxy groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known for its role in inhibiting various enzymes involved in inflammatory and cancer pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators.
  • Cell Cycle Modulation : It has been suggested that the compound can induce apoptosis in cancer cells by affecting cell cycle progression.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound in various contexts:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound can significantly inhibit the proliferation of cancer cell lines such as A431, A549, and H1299. The mechanism involves inducing apoptosis and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
    • Comparative analysis with similar benzothiazole derivatives showed that modifications to the structure can enhance anticancer properties .
  • Anti-inflammatory Effects :
    • The compound exhibited significant anti-inflammatory activity by reducing levels of cytokines such as IL-6 and TNF-α in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary assessments indicated that derivatives of benzothiazole compounds often display antimicrobial activities, although specific data for this compound is still emerging .

Case Studies

Several case studies have highlighted the efficacy of related compounds with similar structures:

  • Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and evaluated for their anti-tumor effects. One notable derivative showed promising results against non-small cell lung cancer .
  • Inflammation Model Studies : In models of inflammation, compounds with similar structural features were found to reduce inflammatory markers significantly, supporting the hypothesis that the target compound may have similar effects .

Research Findings Summary

The biological activity of 4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide is reinforced by various studies indicating its potential as an anticancer and anti-inflammatory agent. Further research is necessary to fully elucidate its mechanisms and optimize its therapeutic applications.

Q & A

Q. Methodology :

  • Solvent Selection : Replace DMF with 2-MeTHF (lower toxicity, easier recycling) .
  • Catalysis : Screen Pd/C or Ni catalysts for debenzylation steps to reduce metal contamination .
  • Workflow : Use continuous-flow reactors for high-throughput amide coupling .

Advanced: What in silico tools predict the compound’s metabolic stability?

Answer:

  • CYP450 inhibition : Use Schrödinger’s QikProp to calculate logP and PSA (target PSA < 90 Ų for CNS penetration) .
  • Metabolite ID : Run GLORY meta-predictor to flag labile sites (e.g., demethylation of methoxy groups) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Q. Strategy :

  • Substituent Variation :

    Position Modification Impact
    Benzothiazole 4-ClReplace with CF₃ or BrIncreased lipophilicity
    PiperidineIntroduce sp³-hybridized substituentsReduced CYP3A4 metabolism
  • Assays : Test kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity (HCT116, HeLa cells) .

Advanced: What mechanistic insights explain its mixed-mode enzyme inhibition?

Hypothesis :
The chloro-benzothiazole moiety acts as a competitive inhibitor, while the piperidine carboxamide binds allosterically. Validate via:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD < 100 nM for target) .
  • Mutagenesis : Replace key residues (e.g., Lys101 in kinase domains) to confirm binding pockets .

Advanced: How to address discrepancies in cytotoxicity across cell lines?

Q. Troubleshooting :

  • Membrane permeability : Use Caco-2 assays to correlate P-gp efflux with IC₅₀ shifts .
  • Cell cycle analysis : Perform flow cytometry to check G1/S arrest (common for kinase inhibitors) .

Advanced: What strategies improve formulation stability for in vivo studies?

Q. Approach :

  • Salt formation : Test hydrochloride or mesylate salts for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to prolong half-life .

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